tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate
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Overview
Description
tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, a pyridin-4-yl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the hydroxy(pyridin-4-yl)methyl and phenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyridin-4-yl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, leading to therapeutic effects. Research is ongoing to explore its potential in treating various diseases .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridin-4-yl group play crucial roles in binding to these targets, leading to the modulation of their activities. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
- tert-Butyl 4-(4-methoxyphenyl)carbamate
Uniqueness
tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is unique due to the presence of both the hydroxy(pyridin-4-yl)methyl and phenyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other carbamates .
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
tert-butyl N-[2-[hydroxy(pyridin-4-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21) |
InChI Key |
YXEXJROVBFAKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(C2=CC=NC=C2)O |
Origin of Product |
United States |
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